

2-Chloro-5-methoxyphenylboronic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-methoxyphenylboronic acid

Cat. No.: B1369530

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An In-depth Technical Guide to the Spectral Analysis of **2-Chloro-5-methoxyphenylboronic acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for **2-Chloro-5-methoxyphenylboronic acid**, a versatile reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation of this compound. Our focus is on not just presenting data, but on interpreting it with the insight of an experienced scientist, explaining the causal relationships between molecular structure and spectral output.

Introduction: The Profile of a Key Synthetic Building Block

2-Chloro-5-methoxyphenylboronic acid is a crucial building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.^[1] Its application extends to the synthesis of complex pharmaceuticals, agrochemicals, and novel materials.^{[1][2]} An unambiguous characterization of this reagent is paramount to ensure the integrity and success of these synthetic endeavors. This guide provides the foundational spectral knowledge for its confident identification and quality control.

Compound Properties

Property	Value	Reference
CAS Number	89694-46-2	[3][4][5]
Molecular Formula	C ₇ H ₈ BClO ₃	[3][5]
Molecular Weight	186.40 g/mol	[3][5]
Appearance	White to off-white crystalline powder	[1][4]
Melting Point	106-115 °C	[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic compounds in solution.[6][7] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.[8][9]

Molecular Structure and Proton Numbering

Caption: Structure of **2-Chloro-5-methoxyphenylboronic acid** with proton numbering.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides a definitive map of the proton environments. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group create a distinct pattern of chemical shifts and couplings in the aromatic region.

Table 1: Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Proton Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment Rationale
H6	~7.5 - 7.6	d	~2.5	1H	Deshielded by adjacent chloro and boronic acid groups. Appears as a doublet due to coupling with H4.
H3	~7.2 - 7.3	d	~8.5	1H	Ortho to the methoxy group. Appears as a doublet due to coupling with H4.
H4	~6.9 - 7.0	dd	~8.5, 2.5	1H	Coupled to both H3 (ortho) and H6 (meta), resulting in a doublet of doublets.
-OCH ₃	~3.8	s	-	3H	Methoxy protons appear as a sharp singlet, characteristic of a methyl group

Proton Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment Rationale
					attached to an oxygen.

| -B(OH)₂ | ~8.0 - 8.2 | s (broad) | - | 2H | The acidic protons of the boronic acid are typically broad, solvent-exchangeable, and appear downfield. |

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum complements the proton data, identifying all unique carbon environments within the molecule.

Table 2: Expected ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Carbon Atom	Chemical Shift (δ , ppm)	Assignment Rationale
C5	~158 - 160	Aromatic carbon attached to the electron-donating -OCH ₃ group, highly shielded.
C1	~138 - 140	Aromatic carbon attached to the boronic acid group (ipso-carbon).
C2	~135 - 137	Aromatic carbon attached to the electron-withdrawing chlorine atom.
C6	~130 - 132	Aromatic carbon ortho to both Cl and B(OH) ₂ groups.
C3	~118 - 120	Aromatic carbon ortho to the -OCH ₃ group.
C4	~115 - 117	Aromatic carbon meta to the -OCH ₃ group.

| -OCH₃ | ~55 - 56 | Methoxy carbon, typical chemical shift for an sp³ carbon attached to oxygen. |

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

- Sample Preparation: Accurately weigh 10-15 mg of **2-Chloro-5-methoxyphenylboronic acid** and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and allows for the observation of the exchangeable B(OH)₂ protons.
- Instrument Setup: Place the sample in a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Tuning and Shimming: Tune the probe to the frequencies of ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp resonance signals and resolving fine coupling patterns.
- ¹H NMR Acquisition:
 - Acquire a standard one-pulse ¹H spectrum.
 - Set the spectral width to cover the range of ~0-12 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.
 - Accumulate 16-32 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover ~0-200 ppm.

- Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2-5 seconds.
- Accumulate 1024-4096 scans, as the ^{13}C nucleus has low natural abundance and sensitivity.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum to the residual solvent peak (DMSO at 2.50 ppm) and the ^{13}C spectrum to the solvent peak (DMSO at 39.52 ppm).

Caption: Workflow for ATR-IR spectral acquisition.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [10] For organic molecules, it provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule after ionization. [11][12]

MS Data Analysis

The mass spectrum of this compound is distinguished by a characteristic isotopic pattern due to the natural abundance of chlorine isotopes ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$). This results in two molecular ion peaks, M^+ and $(\text{M}+2)^+$, with an approximate intensity ratio of 3:1.

Molecular Ion:

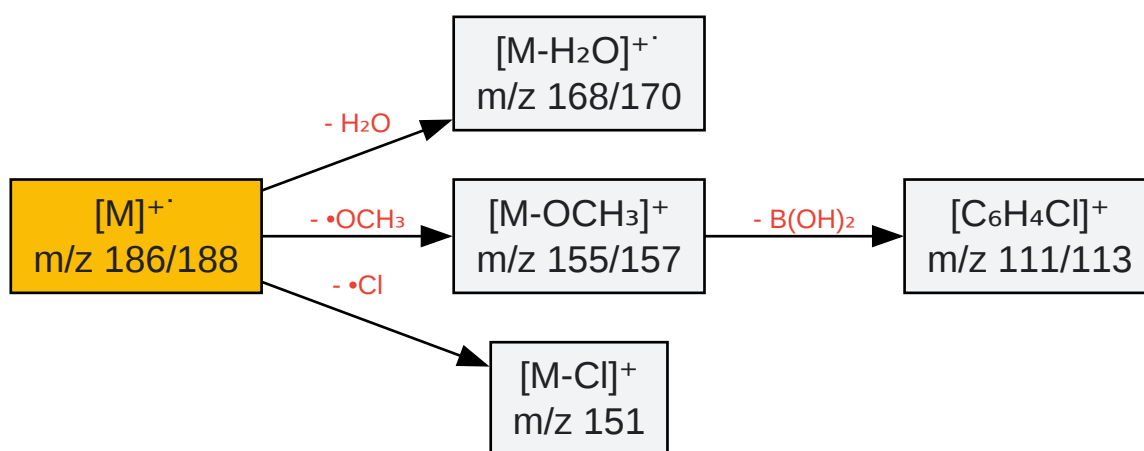
- Formula: $\text{C}_7\text{H}_8\text{B}^{35}\text{ClO}_3$
- Exact Mass: 186.0255
- Expected M^+ Peak (m/z): 186
- Expected $(\text{M}+2)^+$ Peak (m/z): 188

Table 4: Predicted Major Mass Fragments (Electron Ionization)

m/z	Proposed Fragment Ion	Proposed Neutral Loss	Rationale
186/188	$[\text{C}_7\text{H}_8\text{BClO}_3]^+$	-	Molecular Ion (M^+)
168/170	$[\text{C}_7\text{H}_6\text{BClO}_2]^+$	H_2O	Loss of a water molecule from the boronic acid moiety.
155/157	$[\text{C}_6\text{H}_5\text{BClO}]^+$	OCH_3	Loss of a methoxy radical.
141	$[\text{C}_7\text{H}_8\text{BO}_3]^+$	Cl	Loss of a chlorine radical.
124	$[\text{C}_6\text{H}_5\text{O}_2\text{B}]^+$	Cl, OCH_3	Loss of chlorine and methoxy radicals.

| 91 | $[\text{C}_7\text{H}_7]^+$ | - | Tropylium ion, a common rearrangement fragment in alkylbenzenes, though less likely here, could arise from complex rearrangements. [13]]

Fragmentation Pathway



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Caption: Proposed key fragmentation pathways for **2-Chloro-5-methoxyphenylboronic acid**.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile organic solvent like methanol or ethyl acetate.
- GC-MS Setup:
 - Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
 - Set the GC oven temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to ensure the compound elutes as a sharp peak.
 - Set the injector temperature to ~250°C and the transfer line temperature to ~280°C.
- Injection: Inject 1 µL of the sample solution into the GC.
- MS Acquisition:
 - The EI source energy is typically set to 70 eV, a standard that promotes fragmentation and allows for library matching.
 - Set the mass analyzer (e.g., a quadrupole) to scan a mass range of m/z 40-400.
- Data Analysis:
 - Examine the total ion chromatogram (TIC) to find the retention time of the compound.
 - Extract the mass spectrum corresponding to the apex of the chromatographic peak.
 - Identify the molecular ion peak (M^+) and the $M+2$ peak to confirm the presence of chlorine.

- Analyze the fragmentation pattern and compare it to predicted pathways and spectral libraries.

Conclusion: A Synergistic Approach to Characterization

The structural elucidation of **2-Chloro-5-methoxyphenylboronic acid** is achieved through the synergistic application of NMR, IR, and MS. ^1H and ^{13}C NMR provide an unambiguous map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, including the characteristic B-O and O-H stretches of the boronic acid. Finally, mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns, with the chlorine isotopic signature serving as a definitive marker. Together, these techniques provide a robust and self-validating system for the comprehensive characterization of this important synthetic reagent, ensuring its identity and purity for downstream applications.

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